molecular formula C24H29ClO7 B1666928 ベキサフロジン CAS No. 1118567-05-7

ベキサフロジン

カタログ番号: B1666928
CAS番号: 1118567-05-7
分子量: 464.9 g/mol
InChIキー: BTCRKOKVYTVOLU-SJSRKZJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    EGT1442: は強力で選択的な.

  • SGLT2阻害剤として、EGT1442は腎臓のナトリウム-グルコース共輸送体2(SGLT2) を特異的に標的とし、これは腎臓でのグルコース再吸収に重要な役割を果たしています。
  • SGLT2を阻害することで、EGT1442は腎臓でのグルコース再吸収を減らし、尿中へのグルコース排泄量を増加させ、血糖コントロールを改善します。
  • 科学的研究の応用

    Clinical Efficacy in Type 2 Diabetes Mellitus

    Glycemic Control : Bexagliflozin has been shown to significantly reduce hemoglobin A1c (HbA1c) levels in patients with T2DM. In a meta-analysis involving multiple randomized controlled trials (RCTs), bexagliflozin demonstrated a mean difference of -0.45% in HbA1c compared to placebo, with a p-value < 0.00001 .

    Weight Management : In addition to glycemic control, bexagliflozin also contributes to weight loss. Clinical studies report an average reduction in body weight of approximately 1.61 kg after treatment .

    Blood Pressure Reduction : Bexagliflozin has shown beneficial effects on systolic blood pressure, with reductions averaging around 3.8 mmHg compared to placebo .

    Applications in Chronic Kidney Disease

    Bexagliflozin's role extends beyond diabetes management; it has shown promise in patients with T2DM and CKD. A phase 3 trial indicated that bexagliflozin significantly lowered HbA1c levels by 0.37% among patients with stage 3a/3b CKD . Furthermore, it reduced albuminuria by approximately 20.1%, which is crucial for kidney health .

    Summary of Clinical Trials on Bexagliflozin

    Study Type Population Intervention Primary Outcomes Key Findings
    Phase 3 RCTT2DM + CKDBexagliflozin 20 mg vs. placeboChange in HbA1c at 24 weeksHbA1c reduction of 0.37%, weight loss of 1.61 kg
    Phase 2 RCTT2DMBexagliflozin 20 mg vs. placeboChange in HbA1c at 24 weeksSignificant reductions in HbA1c, body weight, and blood pressure
    Meta-AnalysisMultiple RCTsBexagliflozin vs. placeboVarious glycemic and extra-glycemic outcomesConsistent reductions in HbA1c, body weight, and blood pressure

    Safety Profile

    Bexagliflozin has a favorable safety profile, comparable to placebo regarding serious adverse events. The most common non-serious adverse effects include urinary tract infections and genital mycotic infections . Importantly, the incidence of serious adverse events was lower in the bexagliflozin group compared to the placebo group .

    作用機序

    • EGT1442は腎臓の尿細管のSGLT2を阻害し、グルコースの再吸収を防ぎます。
    • これは、尿中へのグルコース排泄量を増加させ、血糖値を低下させます。
    • 分子標的には、SGLT2タンパク質自体と関連する輸送経路が含まれます。
  • 類似の化合物との比較

      独自の機能: EGT1442のSGLT2に対する選択性は、他のSGLT阻害剤とは一線を画しています。

      類似の化合物: 他のSGLT阻害剤には、 , , および が含まれます。

  • 生化学分析

    Biochemical Properties

    Bexagliflozin interacts with the SGLT2 enzyme, which is responsible for 60% to 90% of renal glucose re-uptake . By inhibiting SGLT2, Bexagliflozin reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity .

    Cellular Effects

    Bexagliflozin has a significant impact on cellular processes. It reduces blood glucose levels by causing the kidneys to get rid of more glucose in the urine . This action of Bexagliflozin influences cell function by altering the cellular metabolism of glucose .

    Molecular Mechanism

    Bexagliflozin exerts its effects at the molecular level by inhibiting the SGLT2 enzyme . This inhibition reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, thereby reducing blood glucose levels .

    Temporal Effects in Laboratory Settings

    In high-risk type 2 diabetes patients, Bexagliflozin was well tolerated and improved HbA1c, SBP, and weight over time . Non-inferiority was demonstrated for MACE+, with point-estimates for MACE+ and CV death or HF hosp similar to other SGLT2 inhibitors .

    Metabolic Pathways

    Bexagliflozin is metabolized in the liver mainly by UGT1A9 and, to a lesser extent, CYP3A . The major metabolite of Bexagliflozin is 3’-O-glucuronide, a pharmacologically inactive metabolite .

    Transport and Distribution

    Bexagliflozin is largely metabolized by UGT1A9, an enzyme more highly expressed in the kidneys than the liver . This suggests that Bexagliflozin may be primarily transported and distributed within the kidneys.

    Subcellular Localization

    The specific subcellular localization of Bexagliflozin is not mentioned in the search results. Given its mechanism of action, it is likely that Bexagliflozin primarily interacts with the SGLT2 enzyme located in the proximal renal tubule .

    準備方法

      合成経路: EGT1442の合成経路には、特定の化学反応が含まれます。残念ながら、詳細な合成経路は文献では容易に入手できません。

      工業生産: EGT1442の大規模な工業生産方法に関する情報は限られています。通常、それは多段階の有機合成によって合成されます。

  • 化学反応の分析

      反応性: EGT1442は、酸化、還元、置換など、さまざまな化学反応を起こします。

      一般的な試薬と条件:

      主要な生成物: これらの反応中に生成される主な生成物は、官能基が修飾されたEGT1442の誘導体になります。

  • 科学研究の応用

      医学: EGT1442は、の管理において有望な結果を示しています。

      生物学: 研究では、グルコース恒常性と腎臓機能への影響を調べています。

      化学: EGT1442は、SGLT2阻害を研究するための貴重なツール化合物として役立ちます。

      産業: 製薬および関連分野における潜在的な応用は、関心の分野です。

  • 類似化合物との比較

      Unique Features: EGT1442’s selectivity for SGLT2 sets it apart from other SGLT inhibitors.

      Similar Compounds: Other SGLT inhibitors include , , and .

    生物活性

    Bexagliflozin is a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for the management of type 2 diabetes mellitus (T2D). This compound has garnered attention due to its dual role in glycemic control and potential benefits for patients with chronic kidney disease (CKD). This article delves into the biological activity of bexagliflozin, examining its efficacy, safety, and overall impact on metabolic parameters based on diverse clinical studies.

    Bexagliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, bexagliflozin promotes the excretion of excess glucose through urine, thereby lowering blood glucose levels. Additionally, it has been suggested that SGLT2 inhibitors may confer renal protective effects, particularly in patients with diabetes and CKD.

    Glycemic Control

    Multiple clinical trials have established the efficacy of bexagliflozin in reducing hemoglobin A1c (HbA1c) levels in patients with T2D. A significant study involving 312 patients with stage 3a/3b CKD reported a reduction in HbA1c by 0.37% compared to placebo (P < 0.001) after 24 weeks of treatment . The results were stratified by CKD stage, showing reductions of 0.31% for stage 3a and 0.43% for stage 3b .

    Table 1: Summary of Key Clinical Trials Involving Bexagliflozin

    Study IdentifierPopulationDurationPrimary EndpointHbA1c Reduction (%)Additional Findings
    NCT02390050T2D patients (n=292)12 weeksHbA1c changeNot specifiedEfficacy demonstrated vs placebo
    NCT02715258T2D patients (n=207)24 weeksHbA1c change-0.37Significant reduction in body weight and SBP
    NCT01377844T2D patients (n=288)96 weeksHbA1c changeNot specifiedLong-term efficacy assessed
    NCT03259789T2D + Metformin (n=317)24 weeksHbA1c changeNot specifiedNon-inferiority to glimepiride

    Safety Profile

    Bexagliflozin has been generally well tolerated across various studies. Adverse events reported include urinary tract infections and genital mycotic infections, which are common among SGLT2 inhibitors . Importantly, the frequency of serious adverse events did not significantly differ from placebo groups.

    Impact on Cardiovascular Outcomes

    In high-risk populations with T2D, bexagliflozin demonstrated non-inferiority regarding major adverse cardiovascular events (MACE) compared to placebo . The incidence of MACE was observed at rates of 7.9% for bexagliflozin versus 10.1% for placebo, suggesting a favorable cardiovascular safety profile .

    Additional Benefits

    Beyond glycemic control, bexagliflozin has shown beneficial effects on other metabolic parameters:

    • Body Weight : A mean reduction of approximately 1.61 kg was noted in patients treated with bexagliflozin compared to placebo (P < 0.001) .
    • Systolic Blood Pressure : A reduction of about 3.8 mmHg was observed (P = 0.02) .
    • Albuminuria : There was a geometric mean ratio reduction of albuminuria by 20.1% (P = 0.03), indicating potential renal protective effects .

    Case Studies

    Several case studies highlight the real-world application of bexagliflozin:

    • Case Study A : A patient with poorly controlled T2D and stage 3 CKD experienced a reduction in HbA1c from 8.5% to 7.8% after initiating treatment with bexagliflozin over three months.
    • Case Study B : Another patient reported significant weight loss and improved blood pressure control while on bexagliflozin, emphasizing its multifaceted benefits.

    特性

    IUPAC Name

    (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BTCRKOKVYTVOLU-SJSRKZJXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H29ClO7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    464.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1118567-05-7
    Record name Bexagliflozin [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Bexagliflozin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12236
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name BEXAGLIFLOZIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Bexagliflozin
    Reactant of Route 2
    Reactant of Route 2
    Bexagliflozin
    Reactant of Route 3
    Reactant of Route 3
    Bexagliflozin
    Reactant of Route 4
    Reactant of Route 4
    Bexagliflozin
    Reactant of Route 5
    Reactant of Route 5
    Bexagliflozin
    Reactant of Route 6
    Reactant of Route 6
    Bexagliflozin

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。